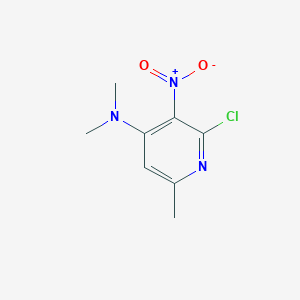
4-Chloro-6-formylpyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-formylpyridine-3-boronic acid (4CP3BA) is a small molecule that has recently emerged as a promising tool for the synthesis of a variety of compounds in the laboratory. 4CP3BA has been used in a variety of research applications, ranging from medicinal chemistry to biochemistry. In
Scientific Research Applications
4-Chloro-6-formylpyridine-3-boronic acid has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize a variety of small molecule compounds, such as peptides and proteins, which can be used in drug discovery and development. In biochemistry, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize compounds that can be used to study the structure and function of proteins and enzymes. In materials science, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize compounds that can be used to improve the properties of materials, such as strength and durability.
Mechanism of Action
The mechanism of action of 4-Chloro-6-formylpyridine-3-boronic acid is based on its ability to form covalent bonds with other molecules. 4-Chloro-6-formylpyridine-3-boronic acid is able to form covalent bonds with a variety of molecules, including small molecules, peptides, and proteins. The formation of covalent bonds enables 4-Chloro-6-formylpyridine-3-boronic acid to bind to and modify the structure and function of other molecules, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-Chloro-6-formylpyridine-3-boronic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to increase the activity of enzymes, alter the structure of proteins, and increase the solubility of small molecules. In animal studies, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to increase the activity of enzymes, alter the structure of proteins, and increase the solubility of small molecules. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-6-formylpyridine-3-boronic acid in laboratory experiments offers a number of advantages. 4-Chloro-6-formylpyridine-3-boronic acid is highly efficient and can be easily scaled for larger-scale syntheses. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid is relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of 4-Chloro-6-formylpyridine-3-boronic acid is that it is not suitable for use in human studies due to its potential toxicity.
Future Directions
The potential future directions for 4-Chloro-6-formylpyridine-3-boronic acid are numerous. The synthesis of 4-Chloro-6-formylpyridine-3-boronic acid could be optimized for greater efficiency and scalability. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid could be used to synthesize a variety of compounds for use in drug discovery and development. 4-Chloro-6-formylpyridine-3-boronic acid could also be used to study the structure and function of proteins and enzymes in greater detail. Finally, 4-Chloro-6-formylpyridine-3-boronic acid could be used to develop new materials with improved properties, such as strength and durability.
Synthesis Methods
4-Chloro-6-formylpyridine-3-boronic acid can be synthesized from the reaction of 4-chloro-6-formylpyridine and 3-boronic acid. The reaction is typically conducted in an aqueous solution at room temperature and can be completed in less than an hour. The reaction is highly efficient, with yields of up to 95%, and is easily scalable for larger-scale syntheses.
properties
IUPAC Name |
(4-chloro-6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO3/c8-6-1-4(3-10)9-2-5(6)7(11)12/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIXRNQBJFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C=O)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-formylpyridine-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)









![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)